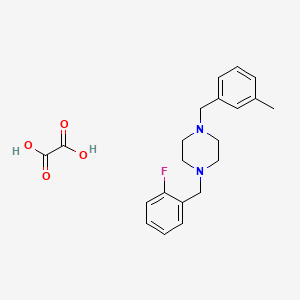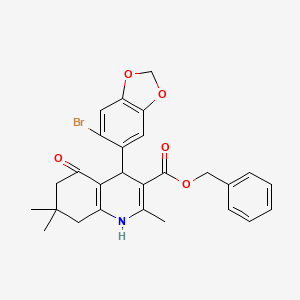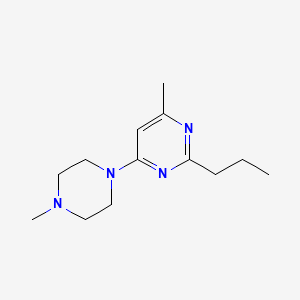![molecular formula C22H26O4 B4962266 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are human-made chemicals that are designed to mimic the effects of natural cannabinoids found in cannabis plants. These compounds are often used for research purposes to study the endocannabinoid system and its effects on the human body.
Mechanism of Action
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone binds to the cannabinoid receptors CB1 and CB2 in the brain and nervous system, producing a range of effects that are similar to those of natural cannabinoids. These effects include altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, decreased body temperature, and altered pain perception. 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone has also been shown to produce sedative effects and impair cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone in lab experiments include its high potency, selectivity for CB1 and CB2 receptors, and its ability to produce a range of effects that are similar to those of natural cannabinoids. However, there are also some limitations to using 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone in lab experiments. These include its potential for abuse and dependence, as well as its potential for producing adverse effects on the cardiovascular and nervous systems.
Future Directions
There are many future directions for research on 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties and fewer adverse effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and nervous system. Finally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids in the treatment of various medical conditions.
Synthesis Methods
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone is synthesized through a multistep process that involves the reaction of 4-(1-propen-1-yl)-2-methoxyphenol with 4-bromobutyl-2-fluorophenyl ketone, followed by the addition of indazole-3-carboxylic acid and trifluoroacetic acid. The final product is purified through column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone is commonly used in scientific research to study the endocannabinoid system and its effects on the human body. This compound is often used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. It is also used to study the pharmacological effects of synthetic cannabinoids on different receptors in the brain.
properties
IUPAC Name |
1-[2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-4-9-18-12-13-21(22(16-18)24-3)26-15-8-7-14-25-20-11-6-5-10-19(20)17(2)23/h4-6,9-13,16H,7-8,14-15H2,1-3H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQFEBXARDVOQO-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{4-[2-Methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)


![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
